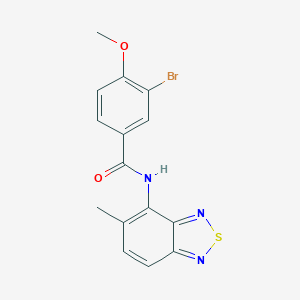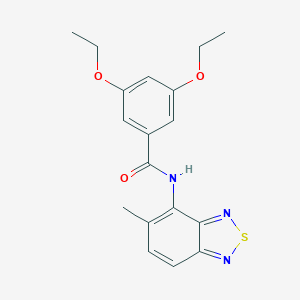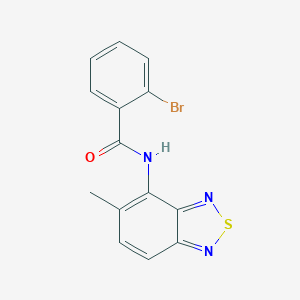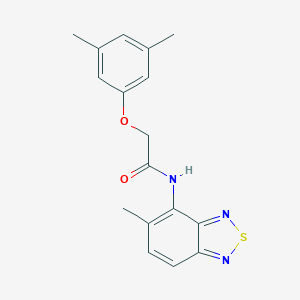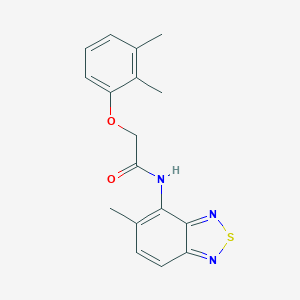![molecular formula C19H11ClN8S B214835 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine](/img/structure/B214835.png)
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase inhibitors. It was first discovered by Pfizer in 2003 and is currently being studied for its potential therapeutic applications in various autoimmune diseases.
作用机制
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine inhibits the activity of Janus kinases, which are involved in the signaling pathways of immune cells. By blocking the activity of these enzymes, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine reduces the production of pro-inflammatory cytokines and other molecules that contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine has been shown to reduce the severity of symptoms in various animal models of autoimmune diseases. It has also been shown to reduce the levels of pro-inflammatory cytokines and other molecules in the blood of patients with rheumatoid arthritis and other autoimmune diseases.
实验室实验的优点和局限性
One of the advantages of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine is its high potency and selectivity for Janus kinases. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine is its relatively short half-life, which may limit its effectiveness in some experimental settings.
未来方向
There are several potential future directions for research on 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine. One area of interest is the development of more potent and selective Janus kinase inhibitors that may have greater therapeutic potential in autoimmune diseases. Another area of interest is the study of the long-term effects of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine on immune function and overall health. Finally, there is also interest in exploring the potential use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine in combination with other drugs for the treatment of autoimmune diseases.
合成方法
The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine involves the reaction of 2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine with 1-(4-chlorophenyl)tetrazole in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound.
科学研究应用
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways of immune cells.
属性
产品名称 |
5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(2-thienyl)pyrimidine |
|---|---|
分子式 |
C19H11ClN8S |
分子量 |
418.9 g/mol |
IUPAC 名称 |
5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C19H11ClN8S/c20-12-3-5-13(6-4-12)28-19(25-26-27-28)14-10-23-18(15-11-21-7-8-22-15)24-17(14)16-2-1-9-29-16/h1-11H |
InChI 键 |
WJOXIVJIUBWKOL-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)Cl)C5=NC=CN=C5 |
规范 SMILES |
C1=CSC(=C1)C2=NC(=NC=C2C3=NN=NN3C4=CC=C(C=C4)Cl)C5=NC=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



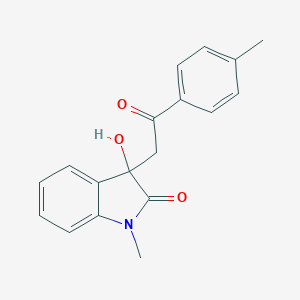
![4-(4-Fluorophenyl)-6-methyl-2-thioxo-1,2,5,6,7,8-hexahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B214755.png)
![5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B214758.png)
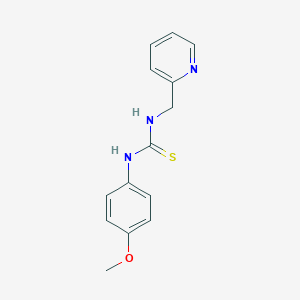
![1-Benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine](/img/structure/B214767.png)
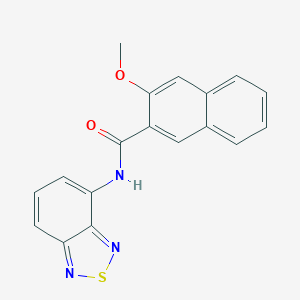
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B214771.png)
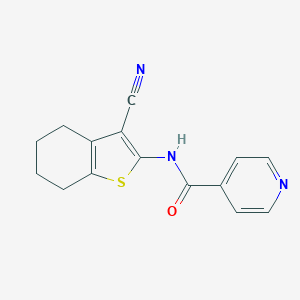
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B214775.png)
